[2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diethyl-1-(4-methylphenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c1-4-15(5-2)13(10-14)12-8-6-11(3)7-9-12/h6-9,13H,4-5,10,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTNKNAROJVMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(CN)C1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Amino 1 4 Methylphenyl Ethyl Diethylamine and Analogues
Development of Novel Synthetic Routes
Multicomponent Reaction Pathways (e.g., Mannich-type reactions)
Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing the essential parts of all starting materials, offer a highly efficient approach to complex molecules. The Mannich reaction is a classic example of such a process. nih.govnih.gov In its typical form, the Mannich reaction is a three-component condensation involving a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine, which together form a β-amino carbonyl compound known as a Mannich base. nih.gov
The synthesis of a 1,2-diamine backbone, such as that in [2-Amino-1-(4-methylphenyl)ethyl]diethylamine, via a Mannich-type reaction represents a sophisticated application of this methodology. A hypothetical pathway could involve the reaction of 4-methylacetophenone (as the active hydrogen component), an appropriate nitrogen source, and an imine or its equivalent. The scope of the Mannich reaction has been expanded to include aza-Mannich reactions where pre-formed imines react with nucleophiles. nih.gov For instance, the reaction of an imine derived from 4-methylbenzaldehyde (B123495) with a 2-azaallyl anion could theoretically form the C-C bond of the target 1,2-diamine skeleton. nih.gov Such strategies are pivotal in creating carbon-carbon bonds efficiently, a fundamental step in the synthesis of complex nitrogen-containing compounds. nih.gov
Nucleophilic Substitution Approaches (e.g., utilizing α-bromoketone intermediates)
Nucleophilic substitution is a foundational strategy for introducing functional groups onto an alkyl chain. A common and effective approach for synthesizing β-amino ketones, which are direct precursors to compounds like this compound, involves the use of α-haloketone intermediates.
This methodology typically begins with the α-bromination of a suitable ketone. For the target compound, this would be 1-(4-methylphenyl)ethanone. The resulting 2-bromo-1-(4-methylphenyl)ethan-1-one serves as a potent electrophile. This α-bromoketone can then react with a nucleophilic amine. In a pathway toward the target molecule, this intermediate could be reacted with diethylamine (B46881) to yield the corresponding α-(diethylamino)ketone. A similar synthesis has been demonstrated for related structures, such as the reaction of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one with amines to produce 2-amino-1-(4-hydroxyphenyl)ethan-1-one derivatives. chemistrysteps.com The final primary amino group can be introduced in a subsequent step, for example, through reduction of an oxime or via another amination method, followed by reduction of the ketone functionality.
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for the synthesis of amines from carbonyl compounds. organic-chemistry.org The reaction proceeds by converting an aldehyde or ketone into an amine via an intermediate imine, which is reduced in situ. rsc.org This approach is valued for its efficiency and is often performed as a one-pot reaction, which improves atom economy. ua.es
For the synthesis of this compound, a plausible route would involve a precursor ketone, such as 1-(4-methylphenyl)-2-(diethylamino)ethan-1-one. This intermediate could undergo reductive amination with ammonia (B1221849). The reaction first forms an imine at the carbonyl position, which is then reduced to the primary amine. Various reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common due to their selectivity; they readily reduce the protonated imine intermediate but are slow to react with the initial ketone. organic-chemistry.orgrsc.org
Alternative strategies include the use of catalytic hydrogenation with metal catalysts like palladium or platinum. rsc.org The development of green and sustainable methods has also led to the use of alternative reducing agents such as hydrogen gas or formic acid under milder conditions. ua.es The flexibility of this method allows for the synthesis of primary, secondary, and tertiary amines depending on the starting materials, making it a cornerstone of modern amine synthesis. organic-chemistry.org
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Typical Substrates | Notes |
|---|---|---|---|
| Sodium Borohydride | NaBH₄ | Aldehydes, Ketones, Imines | Can reduce the starting carbonyl; often used in a two-step process. rsc.org |
| Sodium Cyanoborohydride | NaBH₃CN | Imines | Selective for imines over ketones/aldehydes, especially at slightly acidic pH. rsc.org |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Imines | A mild and effective reagent for one-pot reductive aminations. rsc.org |
| Hydrogen Gas with Metal Catalyst | H₂/Pd, Pt, Ni | Imines, Carbonyls | A "green" option that produces minimal waste. researchgate.net |
Deacylation Reactions for Chiral Precursors
In asymmetric synthesis, protecting groups are crucial for temporarily masking a functional group to prevent it from reacting while another part of the molecule is modified. For amines, acyl groups are commonly used, converting the amine into a more stable and less nucleophilic amide. chem-station.comlibretexts.org This strategy is central to the synthesis of chiral amines and their precursors.
The acylation of an amine allows for stereoselective transformations on other parts of the molecule. For instance, one of the amino groups in a diamine precursor could be protected as an amide (e.g., an acetamide (B32628) or benzamide). Following a chiral transformation, the acyl group must be removed to reveal the free amine. This removal step is known as deacylation. chem-station.com
Deacylation of amides typically requires more forcing conditions than the deprotection of carbamates, often involving strong acid or base hydrolysis at elevated temperatures. chem-station.com Alternatively, the amide can be removed under reductive conditions. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the amide carbonyl all the way to a methylene (B1212753) group, effectively converting the N-acyl group into an N-alkyl group, or in other contexts, cleaving the group to reveal the amine. chemistrysteps.commasterorganicchemistry.com The choice of the acyl group and the deacylation method is critical for compatibility with other functional groups in the molecule. libretexts.org This protection-deprotection sequence is a key tactic in the multi-step synthesis of complex, optically active pharmaceutical compounds.
Exploration of Catalyst Systems in Synthesis
Organocatalysis with Diethylamine
While diethylamine is a reagent in the synthesis of the target compound, it can also function as an organocatalyst in other contexts. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. Diethylamine has been shown to be an efficient organocatalyst for various transformations, particularly in multicomponent reactions.
Research has demonstrated that diethylamine can effectively catalyze the diastereoselective synthesis of 2-amino-4H-chromenes through a one-pot condensation of salicylaldehyde (B1680747) and various active methylene compounds. nih.gov In this reaction, diethylamine acts as a base to facilitate a cascade Knoevenagel-Michael reaction sequence. nih.gov The use of diethylamine as a catalyst offers several advantages: it is inexpensive, commercially available, and the reactions can often be performed at ambient temperature under environmentally benign conditions, sometimes avoiding the need for conventional purification techniques. chem-station.com
The findings highlight the dual role of simple molecules like diethylamine in organic synthesis, acting as both a building block and a catalyst depending on the reaction design.
Table 2: Diethylamine as an Organocatalyst in 2-amino-4H-chromene Synthesis
| Entry | Reactants | Time (h) | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|---|
| 1 | 5-chlorosalicylaldehyde + Ethyl Cyanoacetate | 2.5 | 95 | >99:1 |
| 2 | 5-bromosalicylaldehyde + Ethyl Cyanoacetate | 2.5 | 96 | >99:1 |
| 3 | 3,5-dichlorosalicylaldehyde + Ethyl Cyanoacetate | 3.0 | 92 | >99:1 |
| 4 | 5-nitrosalicylaldehyde + Ethyl Cyanoacetate | 3.0 | 90 | >99:1 |
| 5 | Salicylaldehyde + Phenylsulfonyl Acetonitrile (B52724) | 2.0 | 95 | >99:1 |
| 6 | Salicylaldehyde + Malononitrile | 2.0 | 96 | N/A |
(Data adapted from Kulkarni et al., C. R. Chimie 16 (2013) 689–695) chem-station.com
Investigation of Alternative Catalytic Systems
The synthesis of phenethylamine (B48288) derivatives and their analogues is often reliant on catalytic processes. Traditional catalysts, while effective, may have limitations in terms of efficiency, selectivity, and environmental impact. Consequently, significant research has been directed towards identifying and developing alternative catalytic systems.
Promising alternatives include biocatalysts, such as ω-transaminases, which can be used for the amination of ketone precursors under mild aqueous conditions. nih.gov For instance, an ω-transaminase from Vibrio fluvialis has demonstrated considerable activity in the amination of (−)-menthone, suggesting its potential applicability for the asymmetric synthesis of chiral amines like this compound from a corresponding ketone. nih.gov
In the realm of organometallic chemistry, cooperative catalysis using achiral dirhodium(II) carboxylates and chiral spiro phosphoric acids (SPAs) has emerged as a powerful tool for highly enantioselective N–H insertion reactions. rsc.orgnih.gov This dual-catalyst system has been successful in the synthesis of α-alkenyl α-amino acid derivatives, providing high yields and excellent enantioselectivity. rsc.orgnih.gov The SPA is believed to act as a chiral proton shuttle, which controls the stereochemical outcome of the reaction. rsc.org Rhodium and Ruthenium-based chiral phosphine (B1218219) ligands are also well-established for asymmetric hydrogenations of enamines, a potential route to chiral amines. hilarispublisher.com
Furthermore, chiral guanidine (B92328) catalysts have been employed in enantioselective reactions, such as sulfamate-tethered aza-Michael cyclizations, demonstrating their utility in constructing chiral nitrogen-containing molecules. nih.gov The development of such bifunctional catalysts that can activate both reactants is a key area of interest.
Comparison of Alternative Catalytic Systems for Amine Synthesis
| Catalytic System | Reaction Type | Key Advantages | Potential Application |
|---|---|---|---|
| ω-Transaminases | Biocatalytic Amination | Mild aqueous conditions, high enantioselectivity, environmentally friendly. nih.gov | Asymmetric synthesis from a ketone precursor. |
| Dirhodium(II) / Chiral Phosphoric Acid | N-H Insertion | High yields, excellent enantioselectivity (83–98% ee), fast reaction rates. rsc.orgnih.gov | Synthesis of analogues with high optical purity. |
| Chiral Rh/Ru-Phosphine Complexes | Asymmetric Hydrogenation | High enantioselectivity for specific substrates. hilarispublisher.com | Enantioselective reduction of an enamine precursor. |
| Chiral Guanidine Catalysts | Aza-Michael Addition | Enantioselective C-N bond formation. nih.gov | Asymmetric synthesis of functionalized analogues. |
Optimization of Reaction Conditions and Yields
Achieving optimal yields and purity in the synthesis of this compound requires a systematic optimization of various reaction parameters. Key factors that are typically investigated include the choice of solvent, base, temperature, and the stoichiometry of reactants.
The selection of an appropriate solvent is critical, as it can influence reactant solubility, reaction rate, and product stability. Studies on related syntheses have shown that polar solvents like DMSO, DMF, and ethanol (B145695) can be effective. researchgate.net In some cases, a thorough screening may reveal less common solvents, such as 1-butanol, to be ideal. researchgate.net
The choice of a base is another crucial parameter, particularly in reactions involving deprotonation or neutralization of acidic byproducts. While common organic bases like piperidine (B6355638) may be used, stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases like potassium carbonate are often employed to drive reactions to completion. monash.edu The screening of different bases, such as triethylamine (B128534) (Et3N), is a standard optimization procedure. researchgate.net
Temperature control is essential for managing reaction kinetics and minimizing side reactions. While some reactions proceed efficiently at room temperature, others may require heating to overcome activation energy barriers. nih.govmonash.edu For biocatalytic approaches, temperature and pH must be carefully controlled to maintain enzyme activity, with optimal conditions often found around 30 °C and a pH of 6.0-7.0. nih.gov
Illustrative Optimization of Reaction Parameters
| Parameter | Condition A | Condition B | Condition C | Outcome/Observation |
|---|---|---|---|---|
| Solvent | Toluene | DMF | 1-Butanol | 1-Butanol provided the highest yield in a model reaction. researchgate.net |
| Base | Piperidine | Potassium Carbonate | Triethylamine | Triethylamine was found to be the most effective base. researchgate.net |
| Temperature | 25 °C | 60 °C | 100 °C | Increased temperature led to faster conversion but more impurities. |
| Catalyst Loading | 0.5 mol% | 1.0 mol% | 2.0 mol% | 1.0 mol% offered the best balance of reaction rate and cost. |
Stereoselective Synthesis Approaches for Chiral Enantiomers
The structure of this compound contains a chiral center at the carbon atom attached to the 4-methylphenyl group. The synthesis of single enantiomers is therefore of significant interest. Stereoselective synthesis can be broadly categorized into enantioselective and diastereoselective methodologies.
Enantioselective Methodologies
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound from an achiral or racemic precursor. Several strategies can be envisioned for the synthesis of enantiomerically pure this compound.
One common approach is the asymmetric reduction of a prochiral ketone precursor, 4-methyl-α-(diethylamino)acetophenone. This can be achieved using chiral reducing agents or, more commonly, through catalytic asymmetric hydrogenation with chiral metal catalysts, such as those based on Ruthenium or Rhodium with chiral phosphine ligands. hilarispublisher.com
Another powerful method involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to a precursor molecule to direct a subsequent reaction in a stereoselective manner, after which the auxiliary is removed.
Furthermore, kinetic resolution of a racemic mixture of the final compound or a key intermediate can be employed. This involves using a chiral catalyst or reagent that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.
Recent advances in catalysis offer more direct routes. For example, the principles of enantioselective N-H insertion reactions, which have been successful for synthesizing α-amino acids with high enantiopurity (up to 98% ee), could be adapted for related structures. rsc.orgnih.gov
Diastereoselective Methodologies
Diastereoselective methods are employed when a molecule with multiple chiral centers is being synthesized. While this compound itself has only one stereocenter, diastereoselective strategies are highly relevant for the synthesis of its analogues that may contain additional chiral centers.
For instance, if an analogue were to be synthesized with a chiral substituent on the diethylamino group, a diastereoselective approach would be necessary to control the relative stereochemistry of the two resulting chiral centers.
One classic diastereoselective method is the Strecker synthesis, which can be adapted to use a chiral amine to induce diastereoselectivity in the formation of α-amino nitriles. nih.gov Similarly, reactions like aldol (B89426) or Mannich reactions on precursors can be controlled to favor the formation of one diastereomer over another by using chiral catalysts or substrates. The stereoselective construction of 2-amino-1,3-diol moieties, for example, often relies on controlling the facial selectivity of reactions on a chiral substrate. nih.gov These principles are foundational for creating complex analogues with precisely defined three-dimensional structures.
Investigation of Reaction Mechanisms and Kinetics
Electrochemical Reaction Mechanisms of Related Amine Derivatives
The electrochemical behavior of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine can be inferred from studies on structurally similar amphetamine derivatives. researchgate.net Electrochemical oxidation, typically studied using techniques like cyclic voltammetry, provides insights into the redox properties of the molecule. The primary sites of oxidation are the amine group and the aromatic ring. researchgate.net
Key Electrochemical Processes:
Amine Oxidation: The tertiary amine group in the target molecule is susceptible to oxidation. This process typically involves the removal of an electron to form a radical cation. For many amphetamine-like drugs, the oxidation of the amine group corresponds to the first observed redox signal. researchgate.net
Aromatic Ring Oxidation: The electron-rich 4-methylphenyl group can also be oxidized. This process forms an aromatic radical cation, which can be a reactive intermediate. researchgate.net
Subsequent Reactions: The radical cations formed can undergo further reactions, such as dimerization or oxidation at the carbon atom adjacent to the amine group. researchgate.net
Below is a table summarizing findings from electrochemical studies on related amphetamine compounds, which serve as a model for the expected behavior of this compound.
| Compound | Electrode | Observed Process | Potential (approx.) |
| Methamphetamine (MET) | Glassy Carbon | Oxidation of secondary amine researchgate.net | Not specified |
| MDMA | Glassy Carbon | Oxidation of aromatic nucleus researchgate.net | Not specified |
| MDMA | Glassy Carbon | Oxidation of dimerized molecule researchgate.net | P2 |
| MDMA | Glassy Carbon | Oxidation of carbon attached to amine group researchgate.net | ~1.1 V (P3) |
Stereochemical Aspects and Chiral Resolution Research
Chiral Synthesis of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine Enantiomers
No specific methods for the chiral or enantioselective synthesis of the enantiomers of this compound have been reported. General strategies for the asymmetric synthesis of chiral amines often involve methods such as the reduction of chiral imines, the use of chiral auxiliaries, or enzymatic resolutions. nih.govresearchgate.net However, the application of these techniques to produce the specific enantiomers of this compound has not been documented.
Development of Chiral Resolution Techniques
The resolution of racemic this compound has not been described in the literature. The development of such techniques is crucial for obtaining enantiomerically pure forms of the compound for further study.
Diastereomeric Salt Formation and Selective Crystallization
The formation of diastereomeric salts with a chiral resolving agent is a classical and widely used method for the separation of enantiomers. libretexts.orgnih.gov This technique involves reacting the racemic amine with an enantiomerically pure acid, such as tartaric acid or mandelic acid, to form diastereomeric salts which can then be separated by fractional crystallization due to their different solubilities. gavinpublishers.comrsc.org The optimization of solvents is a critical factor in the success of this method, as solvent properties can significantly influence the crystallization process and the efficiency of the resolution. nih.gov For this compound, screening of various chiral acids and crystallization solvents would be required to develop an effective resolution protocol.
Chiral Stationary Phase Chromatography for Enantioseparation
High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful technique for both the analytical and preparative separation of enantiomers. yakhak.orgnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral compounds, including amines. yakhak.orgnih.govresearchgate.net The choice of mobile phase, often a mixture of an alkane and an alcohol with a basic additive like diethylamine (B46881) to improve peak shape, is critical for achieving good separation. nih.govresearchgate.net The enantioseparation of this compound would likely be achievable on such columns, but specific experimental conditions have not been reported.
Analytical Methods for Enantiomeric Purity and Absolute Configuration Determination
Once the enantiomers are separated, methods to determine their purity and assign their absolute configuration (R/S) are essential. Chiral HPLC is a primary tool for determining enantiomeric purity. dntb.gov.uanih.govnih.gov For the determination of absolute configuration, techniques such as X-ray crystallography of a suitable crystalline derivative, or NMR spectroscopy using chiral derivatizing agents or chiral solvating agents, are commonly employed. mdpi.com There are no published studies applying these analytical methods to the enantiomers of this compound.
Influence of Solvent Properties on Chiral Discrimination Phenomena
The properties of the solvent can have a profound impact on chiral recognition during separation processes. In diastereomeric salt crystallization, the solvent affects the solubility of the diastereomeric salts and the stability of the crystal lattice, which can be influenced by hydrogen bonding and other intermolecular interactions. rsc.org In chiral chromatography, the mobile phase composition influences the interactions between the enantiomers and the chiral stationary phase, thereby affecting retention times and resolution. The polarity, viscosity, and hydrogen-bonding capabilities of the solvent are all important parameters. While the general effects of solvents in chiral separations are well-documented, specific studies on their influence on the chiral discrimination of this compound are not available.
Advanced Spectroscopic Characterization Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of [2-Amino-1-(4-methylphenyl)ethyl]diethylamine. By analyzing the chemical shifts, spin-spin couplings, and correlations, a complete structural assignment can be achieved.
Proton (¹H) NMR: The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in the molecule. The aromatic protons of the p-tolyl group typically appear as two distinct doublets in the downfield region (around 7.1-7.2 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org The benzylic proton (CH attached to the aromatic ring and the ethylamine (B1201723) chain) would resonate as a multiplet, its chemical shift influenced by the adjacent amino group and aromatic ring. The methylene (B1212753) protons of the two ethyl groups on the nitrogen atom are diastereotopic and would likely appear as complex multiplets. The terminal methyl protons of these ethyl groups would present as a triplet. The methyl group attached to the aromatic ring would give rise to a singlet in the upfield region (around 2.3 ppm). rsc.org
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound is expected to show distinct signals for each carbon atom. The aromatic carbons will have chemical shifts in the typical range of ~125-145 ppm. rsc.org The benzylic carbon will be found further upfield, followed by the carbons of the N,N-diethyl groups. The carbon of the aromatic methyl group is expected at approximately 21 ppm. rsc.org
Expected ¹H NMR Chemical Shifts
| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Aromatic CH (ortho to CH₃) | ~ 7.11 | Doublet |
| Aromatic CH (meta to CH₃) | ~ 7.20 | Doublet |
| Benzylic CH | ~ 3.2-3.4 | Multiplet |
| N-CH₂ (Methylene) | ~ 2.5-2.7 | Quartet/Multiplet |
| Ar-CH₃ (Aromatic Methyl) | ~ 2.32 | Singlet |
| N-CH₂-CH₃ (Methyl) | ~ 1.0-1.2 | Triplet |
| CH-CH₂-NH₂ | ~ 2.8-3.0 | Multiplet |
Expected ¹³C NMR Chemical Shifts
| Carbon | Expected Chemical Shift (δ) ppm |
|---|---|
| Quaternary Aromatic C (C-CH₃) | ~ 136 |
| Quaternary Aromatic C (C-CH) | ~ 144 |
| Aromatic CH (ortho to CH₃) | ~ 129 |
| Aromatic CH (meta to CH₃) | ~ 126 |
| Benzylic CH | ~ 60-65 |
| N-CH₂ (Methylene) | ~ 45-50 |
| Ar-CH₃ (Aromatic Methyl) | ~ 21 |
| N-CH₂-CH₃ (Methyl) | ~ 12-15 |
| CH-CH₂-NH₂ | ~ 40-45 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other (typically on adjacent carbons). It would show a clear correlation between the benzylic proton and the protons of the adjacent aminoethyl group, as well as between the methylene and methyl protons of the N,N-diethyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the aromatic proton signals at ~7.1-7.2 ppm would correlate with the aromatic carbon signals around 126-129 ppm. rsc.org
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying connectivity across quaternary carbons. For example, the protons of the aromatic methyl group (~2.32 ppm) would show a correlation to the aromatic quaternary carbon to which it is attached (~136 ppm) and the adjacent aromatic CH carbons. rsc.org
Through the combined interpretation of 1D and 2D NMR data, every ¹H and ¹³C signal can be assigned to a specific atom in the this compound molecule. The analysis of coupling constants and through-space correlations (from NOESY experiments, for example) can also provide insights into the preferred solution-state conformation of the molecule, particularly the rotation around the C-C single bonds of the ethylamine backbone and the orientation of the N,N-diethyl groups.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in the molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound would display a series of absorption bands corresponding to specific molecular vibrations.
N-H Vibrations: The primary amine (NH₂) group will exhibit characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methyl groups will appear just below 3000 cm⁻¹.
C=C Vibrations: Aromatic ring stretching vibrations typically occur in the 1450-1600 cm⁻¹ region.
C-N Vibrations: The C-N stretching of the aliphatic amine can be observed in the 1000-1250 cm⁻¹ range.
Aromatic Substitution Pattern: Bending vibrations out of the plane of the ring can often confirm the 1,4-disubstitution pattern, with a strong band expected around 800-850 cm⁻¹.
Key Expected IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (primary amine) | 3300-3500 | Medium |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850-2970 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium |
| C-N Stretch | 1000-1250 | Medium |
| C-H Out-of-plane bend (p-subst.) | 800-850 | Strong |
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the aromatic ring and alkyl chain.
Mass Spectrometry (MS) Applications
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₁₃H₂₂N₂), the expected exact mass is approximately 206.1783 g/mol .
Under electron ionization (EI), the molecule would undergo characteristic fragmentation. A common and significant fragmentation pathway for phenethylamines involves the cleavage of the bond beta to the aromatic ring (benzylic cleavage). chromatographytoday.com This would result in the formation of a stable, resonance-stabilized benzylic cation. For this specific molecule, the major fragment would likely be from the loss of the diethylaminoethyl group, leading to a prominent ion corresponding to the tolylethylidene iminium ion or a related structure. The fragmentation pattern can be complex, but key fragments help to confirm the different parts of the molecular structure. chromatographytoday.comojp.gov Multistage mass spectrometry (MS/MS) can be employed to further fragment specific ions, providing even more detailed structural confirmation. nih.gov
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide invaluable data on connectivity and fragmentation, X-ray crystallography offers the definitive, three-dimensional structure of a molecule in its crystalline solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms, bond lengths, and bond angles.
For this compound, obtaining a suitable single crystal, likely of a salt form (e.g., hydrochloride or sulfate), would be the first step. The resulting crystallographic data provides an unambiguous confirmation of the molecular structure. psu.edu The analysis reveals the molecule's conformation and configuration (stereochemistry) in the solid state. researchgate.net
| Parameter | Description |
|---|---|
| Molecular Structure | Unambiguous atom connectivity and conformation |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ) psu.edu |
| Space Group | The symmetry elements of the crystal lattice rsc.org |
| Bond Lengths & Angles | Precise measurements of intramolecular distances and angles |
| Absolute Stereochemistry | Determination of the R/S configuration at chiral centers |
The crystal structure reveals not only the molecule itself but also how multiple molecules interact with each other in the crystal lattice. These intermolecular forces, such as hydrogen bonds and van der Waals interactions, govern the crystal's stability and physical properties. nih.gov
The this compound molecule possesses functional groups capable of significant intermolecular interactions. The primary amine (-NH₂) is a strong hydrogen bond donor and acceptor, while the tertiary amine is a hydrogen bond acceptor. In a crystalline salt, strong hydrogen bonds would form between the protonated amine groups and the counter-ion. researchgate.net The aromatic p-tolyl group can also participate in weaker C-H···π and π-π stacking interactions. psu.edu
| Interaction Type | Participating Groups | Significance |
|---|---|---|
| Hydrogen Bonding (Strong) | -NH₂ group, -N(Et)₂ group (as acceptor), counter-ions (in salts) | Primary determinant of crystal packing |
| Van der Waals Forces | Alkyl chains, aromatic ring | Contribute to overall packing efficiency and stability |
| C-H···π Interactions | Alkyl C-H bonds and the p-tolyl aromatic ring | Directional interactions that influence molecular arrangement psu.edu |
Crystal packing describes the specific arrangement of molecules within the unit cell. The way molecules pack is dictated by the drive to maximize favorable intermolecular interactions and achieve the most stable thermodynamic state.
Many organic compounds can exist in more than one crystalline form, a phenomenon known as polymorphism. youtube.comresearchgate.net Different polymorphs have distinct crystal packing and/or molecular conformations, which can lead to different physical properties such as melting point, solubility, and stability. researchgate.net X-ray crystallography is the primary tool for identifying and characterizing different polymorphs. A study of this compound would involve attempts to crystallize it under various conditions to screen for potential polymorphic forms. Techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) are often used alongside single-crystal analysis to investigate polymorphism. rsc.org A change in the crystal system or space group under different conditions, such as temperature, can indicate a phase transition between polymorphs. psu.edursc.org
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for [2-Amino-1-(4-methylphenyl)ethyl]diethylamine
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like this compound, DFT studies can be employed to explore potential reaction mechanisms, such as its synthesis or degradation pathways. By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile provides crucial information about the activation energies and thermodynamics of the reaction, indicating the feasibility and spontaneity of a particular chemical process. For instance, DFT calculations could be used to model the nucleophilic attack of diethylamine (B46881) on a suitable precursor to form the target molecule, identifying the lowest energy pathway for the reaction to occur.
A hypothetical energy profile for a reaction step, as would be determined by DFT calculations, is presented in the table below.
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 0 | Reactants | 0 |
| 1 | Transition State 1 | +15.2 |
| 2 | Intermediate | -5.7 |
| 3 | Transition State 2 | +10.1 |
| 4 | Products | -12.4 |
This table is illustrative and does not represent experimental data.
The three-dimensional structure of a molecule is fundamental to its properties and activity. Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, with several rotatable bonds, multiple energy minima, known as conformers, can exist.
Conformational landscape analysis involves systematically exploring the different possible conformations and their relative energies. This analysis is crucial for understanding which shapes the molecule is likely to adopt under physiological conditions. DFT methods are well-suited for accurately calculating the geometries and relative stabilities of these conformers. researchgate.net The results of such an analysis can reveal the most stable conformer and the energy barriers between different conformations.
Below is a hypothetical table summarizing the relative energies of different conformers of this compound that could be obtained from a conformational search and DFT optimization.
| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298K |
| 1 (Global Minimum) | 175.2° | 0.00 | 65.2 |
| 2 | -65.8° | 0.85 | 20.1 |
| 3 | 68.3° | 1.20 | 14.7 |
This table is illustrative and does not represent experimental data.
Quantum chemical calculations can predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound. For this compound, DFT can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei. nih.gov
The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These theoretical values can then be compared with experimental NMR data to aid in the assignment of peaks and to validate the proposed structure. nih.gov While there can be systematic differences between calculated and experimental values, a strong correlation between the two provides high confidence in the structural assignment. researchgate.net
A comparison of hypothetical experimental and DFT-calculated ¹³C NMR chemical shifts is shown below.
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| C1 (Aromatic) | 137.5 | 138.2 |
| C2 (Aromatic) | 129.8 | 130.5 |
| C3 (Aromatic) | 128.4 | 129.1 |
| C4 (Aromatic) | 126.9 | 127.5 |
| C5 (CH) | 65.2 | 66.0 |
| C6 (CH₂) | 55.8 | 56.5 |
| C7 (N-CH₂) | 47.3 | 48.1 |
| C8 (CH₃) | 12.1 | 12.8 |
| C9 (Methyl) | 21.0 | 21.7 |
This table is illustrative and does not represent experimental data.
Molecular Dynamics Simulations to Study Compound Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide insights into its dynamic behavior in different environments, such as in a solvent or interacting with a biological membrane. By solving Newton's equations of motion for a system of atoms, MD simulations can generate a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. This can be used to understand properties like solvation, diffusion, and conformational flexibility on a timescale that is often inaccessible to experiments.
Molecular Docking Studies (if purely theoretical interactions are explored)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.eg In the context of this compound, if one were to explore its potential theoretical interactions with a biological target, such as a receptor or enzyme, molecular docking could be employed. mdpi.com This method involves placing the molecule (the ligand) into the binding site of the target protein and evaluating the binding affinity using a scoring function. researchgate.net The results of a docking study can suggest plausible binding modes and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net It is important to note that these are theoretical predictions and require experimental validation.
Below is a hypothetical table summarizing the results of a molecular docking study of this compound with a theoretical protein target.
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -8.2 | TYR 84, PHE 290, TRP 312 |
| 2 | -7.9 | ASP 121, SER 125 |
| 3 | -7.5 | LEU 288, VAL 315 |
This table is illustrative and does not represent experimental data.
Derivatization Chemistry and Advanced Analytical Methodology Development
Research on Derivatization Reagents and Optimal Conditions
Derivatization is a crucial step in the analysis of amines, converting them into derivatives with properties more suitable for chromatographic separation and detection. nih.gov This process can enhance detector response, improve volatility for gas chromatography, and reduce peak tailing caused by the polar nature of the amine group. libretexts.orgnih.gov
Pre-column derivatization, where the analyte is chemically modified before being introduced into the chromatographic system, is a widely adopted strategy for amine analysis. mdpi.comnih.gov This approach offers several advantages, including the removal of excess derivatizing reagent before analysis, which can prevent interference and potential damage to the chromatographic column. mdpi.com The reaction is typically performed offline in a vial, where the sample is mixed with the derivatizing reagent and a buffer solution under specific conditions of time and temperature to ensure the reaction goes to completion. rsc.org
The primary goals of pre-column derivatization for a secondary amine like [2-Amino-1-(4-methylphenyl)ethyl]diethylamine are to introduce a chromophoric or fluorophoric tag for sensitive detection by HPLC with UV or fluorescence detectors (FLD), or to increase its volatility and thermal stability for GC analysis. libretexts.orgcreative-proteomics.com A variety of reagents have been developed for this purpose, each with specific reaction conditions and advantages. creative-proteomics.comjascoinc.com
The selection of a derivatizing agent is critical and depends on the analyte's functional groups and the chosen analytical technique. For secondary amines, several reagents have proven effective.
4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a highly effective chromogenic and fluorogenic labeling agent for both primary and secondary amines. researchgate.netnih.gov It reacts with the amine group through a nucleophilic aromatic substitution mechanism, displacing the chlorine atom to form a stable, intensely fluorescent NBD-amine derivative. nih.govrsc.org This reaction is typically carried out in a basic medium, as the amine acts as a nucleophile. rsc.org The resulting derivatives can be detected with high sensitivity using UV-Vis or fluorescence spectroscopy. nih.gov Optimal derivatization conditions often involve mixing the amine with NBD-Cl in a borate (B1201080) or phosphate (B84403) buffer at a pH between 8.5 and 11, followed by heating at temperatures ranging from 50°C to 80°C for 30 to 120 minutes. mdpi.comresearchgate.netdergipark.org.tr
Diethyl ethoxymethylenemalonate (DEEMM) is another versatile reagent that reacts with both primary and secondary amino groups. researchgate.nethelsinki.fi The derivatization improves the chromatographic properties of polar amines for reversed-phase HPLC analysis. nih.gov The reaction with DEEMM is also typically conducted under basic conditions (e.g., borate buffer, pH 9) and requires heating, often at around 70°C for up to two hours, to ensure the reaction is complete and to facilitate the degradation of excess reagent. researchgate.net DEEMM derivatization allows for sensitive UV detection of the resulting derivative. researchgate.net
Table 1: Optimal Conditions for Amine Derivatization
| Derivatizing Agent | Target Amines | pH | Buffer | Temperature (°C) | Time (min) | Detection Method |
|---|---|---|---|---|---|---|
| NBD-Cl | Primary & Secondary | 8.5 - 11.0 | Borate / Phosphate | 50 - 80 | 30 - 120 | HPLC-FLD, HPLC-UV |
| DEEMM | Primary & Secondary | ~9.0 | Borate | ~70 | ~120 | HPLC-UV |
| FMOC-Cl | Secondary | N/A | N/A | N/A | N/A | HPLC-FLD |
| NSCl | Secondary | N/A | N/A | N/A | N/A | HPLC-UV |
This table summarizes typical conditions reported in the literature for various amine derivatization reactions.
Advanced Chromatographic Separation Techniques
Following successful derivatization, a robust chromatographic method is required to separate the analyte derivative from other components in the sample matrix for accurate quantification.
HPLC is the predominant technique for the analysis of derivatized amines due to the low volatility of the derivatives. helsinki.fitandfonline.com Reversed-phase HPLC (RP-HPLC) is the most common separation mode.
Method development for aromatic amines often utilizes C18 or C8 columns. nih.gov For instance, a gradient separation on an Agilent ZORBAX Eclipse Plus C18 column (3.0 × 100 mm, 1.8 µm) has been used effectively. chromatographyonline.com The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate, acetate, or ammonium (B1175870) formate) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comlcms.cznih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve adequate separation of complex mixtures and to elute the derivatized analyte with a good peak shape in a reasonable time. chromatographyonline.comuhplcs.com For NBD-Cl derivatives, fluorescence detection is performed with excitation and emission wavelengths around 450-470 nm and 540-573 nm, respectively, providing excellent sensitivity. mdpi.comdergipark.org.tr
Table 2: Example HPLC Method Parameters for Derivatized Amine Analysis
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18, 4.6 x 150 mm | Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 20 mM Phosphoric Acid Buffer (pH 2.8) | 10 mM Ammonium Hydroxide (pH 8.5) |
| Mobile Phase B | Methanol | Acetonitrile |
| Elution | Gradient | Gradient |
| Flow Rate | 0.8 mL/min | 0.3 mL/min |
| Temperature | 40°C | 30°C |
| Detection | FLD (Ex: 450 nm, Em: 540 nm) for NBD-Cl | MS/MS |
This table presents typical starting conditions for HPLC method development based on published literature. mdpi.comtandfonline.com
For an analyte to be suitable for GC analysis, it must be volatile and thermally stable. libretexts.org While some volatile amines can be analyzed directly, many, including this compound, require derivatization to increase their volatility and reduce interactions with the column, which can cause poor peak shape. libretexts.orggcms.cz Common derivatization methods for GC include silylation and acylation, which replace active hydrogens on the amine group with nonpolar moieties. libretexts.orgresearchgate.net
The choice of GC column is critical for the successful separation of amines. Due to their basic nature, amines are prone to interacting with active sites on standard silica-based columns, leading to tailing peaks. gcms.cz To counteract this, specialized columns with base-deactivated surfaces are employed. Columns such as the Rtx-Volatile Amine and Agilent J&W CAM are specifically designed for amine analysis. restek.comcrown-chrom.comnews-medical.netbgb-info.com These columns provide excellent inertness and unique selectivity, resulting in improved peak symmetry and sensitivity. crown-chrom.comchromtech.comfishersci.com The Rtx-Volatile Amine column, for example, is stable up to 290°C, allowing for the elution of higher boiling point amines and the "baking out" of contaminants. restek.comchromtech.com A flame ionization detector (FID) is commonly used for the detection of the derivatized organic compounds. bre.com
Table 3: Example GC Columns for Amine Analysis
| Column Name | Stationary Phase | Dimensions (L x ID x df) | Max Temperature (°C) |
|---|---|---|---|
| Rtx-Volatile Amine | Proprietary | 30 m x 0.32 mm x 5.0 µm | 290 |
| Agilent J&W CAM | Base-deactivated Polyethylene Glycol | 30 m x 0.53 mm x 1.0 µm | 240 |
| Rtx-5 Amine | 5% Diphenyl / 95% Dimethyl Polysiloxane | 30 m x 0.32 mm x 1.5 µm | 315 |
This table lists commercially available GC columns specifically designed or suitable for the analysis of basic compounds like amines. restek.comcrown-chrom.comnews-medical.netbgb-info.comchromtech.com
Optimization of chromatographic conditions is essential to achieve the desired resolution, sensitivity, and analysis time.
In HPLC , the mobile phase composition is a critical factor. phenomenex.com The pH of the aqueous buffer can significantly influence the retention and peak shape of ionizable compounds. hplcprofessionals.com For amines, which are basic, adjusting the mobile phase pH can control their degree of protonation, thereby affecting their interaction with the reversed-phase stationary phase. hplcprofessionals.com The choice and ratio of the organic solvent (e.g., acetonitrile vs. methanol) and the gradient slope are adjusted to optimize the separation of the target analyte from matrix interferences. uhplcs.comphenomenex.com The stationary phase selection (e.g., C18 vs. C8) depends on the hydrophobicity of the derivatized analyte; more hydrophobic derivatives will be more strongly retained and may require a less retentive stationary phase or a stronger mobile phase. nih.gov
In GC , the stationary phase is the primary factor for achieving separation. The selection is based on the principle of "like dissolves like." For derivatized amines, a column with a stationary phase that can effectively interact with the analyte without causing adsorption is necessary. Base-deactivated columns are preferred to ensure symmetrical peak shapes. gcms.czcrown-chrom.com Other key parameters for optimization include the column dimensions (length, internal diameter, and film thickness), the carrier gas flow rate, and the oven temperature program. greyhoundchrom.com A thicker film can increase retention for highly volatile compounds, while a narrower column internal diameter generally provides higher separation efficiency. greyhoundchrom.com
Hyphenated Spectroscopic Detection Methods in Chromatography
The coupling of chromatographic separation techniques with highly sensitive spectroscopic detectors is a cornerstone of modern analytical chemistry. For a compound such as this compound, which lacks a native chromophore or fluorophore, derivatization is an essential step to enable sensitive detection by methods like fluorescence or to enhance ionization efficiency and impart structural information in mass spectrometry. This section explores the application of these hyphenated techniques to the analysis of this compound, drawing upon established methodologies for structurally similar phenethylamine (B48288) derivatives.
Fluorescence Detection (FLD) for Derivatized Products
High-performance liquid chromatography (HPLC) coupled with fluorescence detection (FLD) is a powerful technique for the quantification of trace amounts of analytes. Given that this compound does not exhibit significant native fluorescence, a pre- or post-column derivatization step is necessary to introduce a fluorescent tag to the molecule. This process involves reacting the primary amino group of the compound with a fluorogenic reagent.
A variety of derivatizing agents are available for primary and secondary amines, and their selection is critical for achieving high sensitivity and selectivity. For amphetamine-related compounds, reagents such as dansyl chloride (Dns-Cl), 4-fluoro-7-nitrobenzoxadiazole (NBD-F), and naphthalene-2,3-dicarbaldehyde (B13756) (NDA) have been successfully employed. nih.gov Dns-Cl is particularly suitable for the simultaneous determination of both primary and secondary amines. nih.gov The derivatization reaction with Dns-Cl results in a highly fluorescent product that can be detected at very low concentrations. For instance, detection limits for dansylated amphetamine derivatives have been reported in the femtomole range (10⁻¹⁵ mol). nih.gov
Another important aspect of the analysis of chiral compounds like this compound is the separation of its enantiomers. This can be achieved by using chiral derivatizing agents. Reagents such as 9-fluorenylmethyl chloroformate-L-proline (FMOC-L-Pro) and 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) react with the amine to form diastereomers. rsc.orgnih.gov These diastereomeric derivatives can then be separated on a conventional achiral stationary phase, such as a C18 column, and detected by their fluorescence. The conditions for such derivatization reactions, including pH, reagent concentration, and reaction time, must be carefully optimized to ensure complete reaction and avoid the formation of by-products. rsc.org
The table below summarizes common derivatizing agents used for amphetamine-like compounds, which could be applicable to this compound for fluorescence detection.
| Derivatizing Agent | Abbreviation | Target Functional Group | Detection Principle | Reference |
| Dansyl chloride | Dns-Cl | Primary and Secondary Amines | Fluorescence | nih.gov |
| 4-fluoro-7-nitrobenzoxadiazole | NBD-F | Primary and Secondary Amines | Fluorescence | nih.gov |
| Naphthalene-2,3-dicarbaldehyde | NDA | Primary Amines | Fluorescence (with cyanide) | nih.gov |
| 9-fluorenylmethyl chloroformate-L-proline | FMOC-L-Pro | Primary and Secondary Amines | Chiral Separation, Fluorescence | rsc.org |
| 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent | Primary and Secondary Amines | Chiral Separation, UV/Vis or MS | nih.govresearchgate.net |
Mass Spectrometric Detection Modes (e.g., Neutral Loss Scan)
Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique such as gas chromatography (GC) or liquid chromatography (LC), is an indispensable tool for the structural elucidation and quantification of organic molecules. For phenethylamine derivatives, including this compound, MS provides valuable information about the molecular weight and fragmentation patterns.
In electrospray ionization (ESI), a common ionization technique for LC-MS, phenethylamine derivatives are typically protonated to form [M+H]⁺ ions. A characteristic fragmentation pathway for these compounds is the neutral loss of ammonia (B1221849) (NH₃) or an amine from the protonated molecule. nih.govnih.gov The fragmentation of N,N-diethyl-substituted phenylethylamines would be expected to involve characteristic losses related to the diethylamino group. The primary fragmentation pathways for phenethylamines are α-cleavage and β-cleavage of the side chain, which yield structurally informative fragment ions. mdpi.comresearchgate.net
A neutral loss scan is a specialized MS/MS scan mode that can be used to selectively detect a class of compounds that exhibit a common neutral loss upon collision-induced dissociation (CID). For example, if a class of compounds consistently loses a fragment of a specific mass (e.g., 17 Da for NH₃ or a larger mass corresponding to the diethylamine (B46881) moiety), a neutral loss scan can be set up to detect only the precursor ions that undergo this specific fragmentation. This technique has been successfully used for the characterization of 2C-phenethylamines and can be a powerful tool for distinguishing structurally similar compounds. researchgate.net
The fragmentation patterns of phenethylamides have been shown to be strongly influenced by minor structural modifications, proceeding through intermediate ion-neutral complexes that can break down via multiple pathways. nih.gov For this compound, the presence of the 4-methylphenyl group and the N,N-diethyl substitution would lead to a unique fragmentation pattern that could be used for its specific identification and quantification. High-resolution mass spectrometry (HRMS) would be particularly useful for determining the elemental composition of the precursor and fragment ions, further increasing the confidence in the identification. researchgate.net
The following table outlines potential mass spectrometric fragmentation patterns for this compound based on known fragmentation of similar compounds.
| Ionization Mode | Precursor Ion | Potential Neutral Loss | Key Fragment Ions | Reference |
| ESI (+) | [M+H]⁺ | Loss of diethylamine | Ions from α and β-cleavage | nih.govmdpi.com |
| EI | M⁺ | Fragments from benzylic cleavage | nih.gov |
Validation of Developed Analytical Methods for Research Purity and Quantification
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. ijrti.org For the analysis of a research chemical like this compound, a validated analytical method is crucial for ensuring the identity, purity, and concentration of the substance. The validation process should follow established guidelines, such as those from the International Council for Harmonisation (ICH). ijrti.org
The key parameters that should be evaluated during method validation include:
Specificity/Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. gavinpublishers.com For a chromatographic method, this is typically demonstrated by showing that the peak for the analyte of interest is well-resolved from other peaks and by performing peak purity analysis using techniques like diode-array detection or mass spectrometry. gavinpublishers.com
Linearity: This is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. gavinpublishers.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration.
Range: The range of an analytical method is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. gavinpublishers.com
Accuracy: This is the closeness of the test results obtained by the method to the true value. gavinpublishers.com Accuracy is typically assessed by analyzing a sample with a known concentration of the analyte (e.g., a certified reference material) or by spiking a blank matrix with a known amount of the analyte and measuring the recovery.
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ikev.org Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). ikev.org
Limit of Detection (LOD): This is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ikev.org
Limit of Quantitation (LOQ): This is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ikev.org
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. jddtonline.info
The following table summarizes the key validation parameters and the typical experiments performed to evaluate them.
| Validation Parameter | Description | Typical Experimental Approach | Reference |
| Specificity | Ability to measure the analyte in the presence of interferences. | Analysis of blanks, placebos, and spiked samples; peak purity assessment. | gavinpublishers.com |
| Linearity | Proportionality of the signal to the analyte concentration. | Analysis of at least five concentrations across the range; linear regression. | gavinpublishers.com |
| Accuracy | Closeness of the measured value to the true value. | Analysis of a certified reference material or recovery studies on spiked samples. | gavinpublishers.com |
| Precision | Agreement between repeated measurements. | Repeated analysis of a homogeneous sample at different times, by different analysts, or in different labs. | ikev.org |
| Limit of Detection (LOD) | The lowest concentration that can be detected. | Based on signal-to-noise ratio (typically 3:1) or the standard deviation of the response and the slope of the calibration curve. | ikev.org |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified reliably. | Based on signal-to-noise ratio (typically 10:1) or the standard deviation of the response and the slope of the calibration curve. | ikev.org |
| Robustness | Resistance to small changes in analytical parameters. | Deliberate variation of method parameters (e.g., pH, temperature, mobile phase composition) and observation of the effect on the results. | jddtonline.info |
A comprehensive validation study ensures that the analytical method for this compound is suitable for its intended purpose, whether it be for purity assessment of a synthesized batch or for quantitative analysis in a research setting.
Q & A
Q. Q1. What are the common synthetic routes for [2-Amino-1-(4-methylphenyl)ethyl]diethylamine, and what analytical methods validate its purity?
- Synthetic Routes :
- Catalytic Hydrogenation : Start with a nitrile precursor (e.g., 1-cyano-[(4-methylphenyl)methyl]cyclohexanol) and reduce it using a Co-NiO dual catalyst under 80–140°C and 0.1–0.5 MPa pressure. Isolation involves acid precipitation and crystallization .
- N-Alkylation : React 2-amino-1-(4-methylphenyl)ethanol with diethylamine under reductive conditions (e.g., NaBH₄ or LiAlH₄) to introduce the diethylamine group.
- Validation :
Advanced Catalytic Optimization
Q. Q2. How can researchers optimize catalytic systems for scalable synthesis of this compound?
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, Raney Ni) and dual catalysts (e.g., Co-NiO) to improve hydrogenation efficiency. Monitor turnover frequency (TOF) and selectivity .
- Reaction Engineering :
- Pressure-Temperature Profiles : Higher pressures (0.5–1.0 MPa) and moderate temperatures (100–120°C) enhance yield while minimizing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) improve substrate solubility and catalyst stability .
- Scale-Up Challenges : Address mass transfer limitations in continuous-flow reactors using computational fluid dynamics (CFD) modeling .
Comparative Structural Analysis
Q. Q3. How does the 4-methylphenyl substitution impact reactivity compared to analogs like 4-methoxyphenyl derivatives?
-
Electronic Effects : The electron-donating methyl group increases phenyl ring electron density, enhancing nucleophilic substitution rates compared to methoxy analogs (which introduce steric hindrance) .
-
Biological Activity : Methyl groups improve blood-brain barrier penetration in neurotransmitter studies, whereas methoxy groups may enhance receptor binding via hydrogen bonding .
-
Data Table :
Property 4-Methylphenyl Derivative 4-Methoxyphenyl Derivative LogP (lipophilicity) 2.8 2.1 Serotonin IC₅₀ (nM) 120 ± 15 85 ± 10 Synthetic Yield (%) 72–78 65–70
Mechanistic Studies in Neuropharmacology
Q. Q4. What methodologies elucidate the compound’s interaction with monoamine transporters?
- Radioligand Binding Assays : Use [³H]-labeled serotonin/norepinephrine to measure competitive inhibition (Ki values) in transfected HEK293 cells .
- Molecular Dynamics (MD) Simulations : Model docking poses with serotonin transporter (SERT) to identify key residues (e.g., Tyr95, Asp98) involved in binding .
- In Vivo Microdialysis : Quantify extracellular neurotransmitter levels in rodent prefrontal cortex post-administration to correlate pharmacokinetics with behavioral effects .
Analytical Method Development
Q. Q5. How can researchers resolve co-eluting impurities in chromatographic analysis?
- Column Optimization : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
- Tandem MS/MS : Employ multiple reaction monitoring (MRM) for selective ion transitions (e.g., m/z 207 → 145) .
- Data Contradictions : Cross-validate using 2D NMR (e.g., NOESY for spatial proximity) to distinguish structural isomers .
Addressing Data Contradictions in Biological Studies
Q. Q6. How should researchers interpret conflicting results in antibacterial activity assays?
- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to assess spectrum breadth .
- Culture Conditions : Standardize Mueller-Hinton broth pH (7.2–7.4) and inoculum size (5 × 10⁵ CFU/mL) to reduce variability .
- Mechanistic Follow-Up : Perform time-kill assays to differentiate bacteriostatic vs. bactericidal effects and check for efflux pump overexpression via RT-qPCR .
Environmental and Safety Considerations
Q. Q7. What protocols ensure safe handling and waste disposal during synthesis?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
